![molecular formula C22H23ClN2O4S2 B2837482 N-benzyl-3-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide CAS No. 941900-42-1](/img/structure/B2837482.png)
N-benzyl-3-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide
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Description
N-benzyl-3-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide, also known as BMS-806, is a sulfonamide compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Scientific Research Applications
Antitumor Activity and Gene Expression Analysis
Compounds from sulfonamide-focused libraries, including sulfonamides similar to N-benzyl-3-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide, have shown promise in antitumor screens. These compounds have been evaluated for their ability to disrupt cell cycle processes in cancer cell lines. For instance, certain sulfonamides have been identified as potent cell cycle inhibitors, leading to their progression to clinical trials. These compounds function by disrupting tubulin polymerization or causing a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines. Gene expression changes induced by these compounds have been characterized, shedding light on the drug-sensitive cellular pathways and essential pharmacophore structures for antitumor activity (Owa et al., 2002).
Inhibition of Enzymatic Activity for Alzheimer’s Disease Therapy
Sulfonamides derived from 4-methoxyphenethylamine have demonstrated inhibitory effects on acetylcholinesterase, a target for Alzheimer’s disease therapy. These compounds, through enzyme inhibitory kinetics and computational studies, have shown potential as novel therapeutic agents. For example, specific sulfonamides exhibited acetylcholinesterase inhibitory activity comparable to known inhibitors, suggesting their utility in designing more potent inhibitors for Alzheimer’s disease (Abbasi et al., 2018).
Antimicrobial and Antifungal Activities
Newly synthesized sulfonamides, incorporating structures akin to N-benzyl-3-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide, have been screened for their antimicrobial and antifungal properties. These compounds have shown efficacy in vitro against various bacterial strains and fungal species, highlighting their potential as therapeutic agents for infectious diseases (Zareef et al., 2007).
Antimycobacterial Agents
Sulfonamides with cysteine-activated sulfur dioxide release profiles have been explored for their antimycobacterial properties. One such compound demonstrated a potency higher than the clinical agent isoniazid in inhibiting Mycobacterium tuberculosis, indicating a promising direction for developing new treatments for tuberculosis (Malwal et al., 2012).
properties
IUPAC Name |
N-benzyl-3-[(4-chlorophenyl)sulfonyl-methylamino]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4S2/c1-16-9-14-21(30(26,27)24-15-18-7-5-4-6-8-18)17(2)22(16)25(3)31(28,29)20-12-10-19(23)11-13-20/h4-14,24H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGQLQQBJLUKRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide |
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